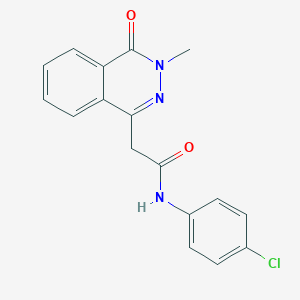![molecular formula C18H18N2O2S B317383 (5E)-1,3-diethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B317383.png)
(5E)-1,3-diethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1,3-diethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes a furan ring, a phenyl group, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1,3-diethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxoimidazolidin-4-one typically involves the condensation of 1,3-diethyl-2-thioxo-4-imidazolidinone with 5-phenyl-2-furaldehyde. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-1,3-diethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Derivatives with substituted furan or phenyl groups
Scientific Research Applications
(5E)-1,3-diethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-1,3-diethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound may interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone
- 1,3-Diethyl-5-[(5-phenyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Uniqueness
(5E)-1,3-diethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxoimidazolidin-4-one is unique due to its specific structural features, such as the combination of a furan ring, a phenyl group, and an imidazolidinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18N2O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(5E)-1,3-diethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H18N2O2S/c1-3-19-15(17(21)20(4-2)18(19)23)12-14-10-11-16(22-14)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3/b15-12+ |
InChI Key |
KENPZHLDCLDOND-NTCAYCPXSA-N |
SMILES |
CCN1C(=CC2=CC=C(O2)C3=CC=CC=C3)C(=O)N(C1=S)CC |
Isomeric SMILES |
CCN1/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C(=O)N(C1=S)CC |
Canonical SMILES |
CCN1C(=CC2=CC=C(O2)C3=CC=CC=C3)C(=O)N(C1=S)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[5-(4-fluorophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B317301.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B317303.png)
![Methyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate](/img/structure/B317304.png)
![5-{[5-(2-Fluorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B317305.png)
![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B317309.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B317311.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B317314.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B317315.png)
![1-(2,4-dimethylphenyl)-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B317316.png)
![(2E)-N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)prop-2-enamide](/img/structure/B317320.png)

![methyl 4-[(2Z)-2-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)hydrazinyl]benzoate](/img/structure/B317324.png)
![(5Z)-5-[(2,6-dimethylphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317327.png)
![(5Z)-5-[(2,5-dimethylphenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317328.png)
